![molecular formula C22H20N2O3S B2587141 3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941895-94-9](/img/structure/B2587141.png)
3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including an ethoxy group, a thiophenyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazin ring system . These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The pyrazolo and oxazin rings, in particular, would contribute to the rigidity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines can undergo a variety of reactions, including reactions with hydrazonoyl chlorides and halo ketones .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Pyrazolines and their derivatives have garnered attention due to their antioxidant activities. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. These compounds exhibit antioxidant effects by scavenging free radicals and protecting cellular components from oxidative damage .
Antitumor Potential
Research suggests that pyrazolines possess antitumor properties. Their ability to inhibit tumor cell growth and induce apoptosis makes them promising candidates for cancer therapy. Further investigations are needed to explore their mechanisms of action and potential clinical applications .
Anti-Inflammatory Activity
Pyrazolines may modulate inflammatory responses. By suppressing pro-inflammatory cytokines and enzymes, they could be valuable in managing inflammatory conditions. Studies have highlighted their anti-inflammatory effects, but more research is necessary to fully understand their therapeutic potential .
Antiparasitic Applications
Certain pyrazolines exhibit antiparasitic activity. Researchers have explored their efficacy against protozoan parasites, such as Trypanosoma cruzi and Leishmania spp. These findings open avenues for developing novel antiparasitic agents .
Neuroprotective Effects
Acetylcholinesterase (AChE) inhibition is crucial for maintaining normal nerve function. Pyrazolines have been investigated for their AChE inhibitory properties, which could be relevant in neurodegenerative diseases. By preserving cholinergic neurotransmission, they may offer neuroprotection .
Antibacterial and Antifungal Properties
Pyrazolines have demonstrated antibacterial and antifungal activities. Researchers have evaluated their effectiveness against various pathogens, making them potential candidates for combating infections. Further studies are needed to optimize their antimicrobial properties .
Other Potential Applications
Beyond the mentioned fields, pyrazolines may have additional applications, such as anticonvulsant, antidepressant, and antiviral effects. However, more research is required to validate these claims and explore their therapeutic relevance .
Eigenschaften
IUPAC Name |
3-(7-ethoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-2-26-20-8-4-7-17-19-12-18(14-5-3-6-16(25)11-14)23-24(19)22(27-21(17)20)15-9-10-28-13-15/h3-11,13,19,22,25H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFSHYDPSLJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587059.png)
![1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B2587060.png)
![2-Chloro-N-[2-(pyridin-2-ylmethyl)cyclopentyl]propanamide](/img/structure/B2587062.png)
![4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2587063.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2587064.png)
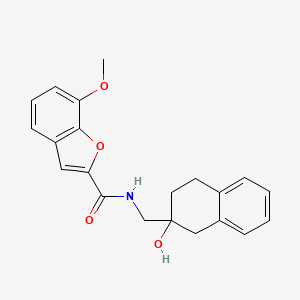
![3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2587066.png)
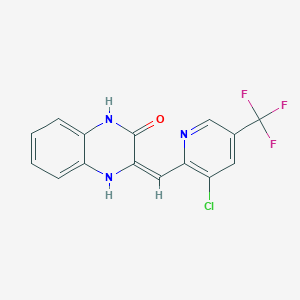
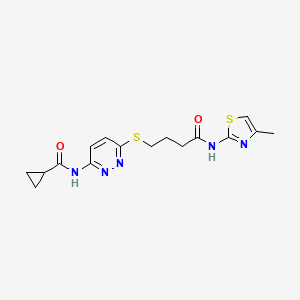
![N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2587073.png)
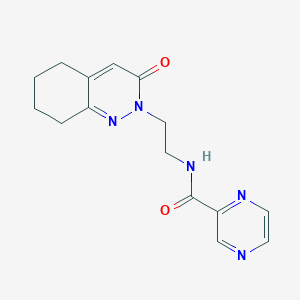
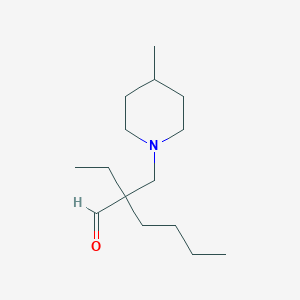
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2587080.png)
